[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
Beschreibung
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a methanone derivative featuring a pyrazole core substituted with a tert-butyl group at the 1-position and a phenyl ring at the 2-position. The phenyl ring is further functionalized with a [5-(trifluoromethyl)-2-pyridinyl]oxy substituent.
Eigenschaften
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-19(2,3)26-12-13(10-25-26)18(27)15-6-4-5-7-16(15)28-17-9-8-14(11-24-17)20(21,22)23/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBZVMPWZUBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets, given the presence of the pyrazole and pyridine rings, which are common motifs in many bioactive compounds.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its exact mode of action. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions.
Biochemical Pathways
Compounds containing the tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the pyrazole and pyridine rings, which can undergo protonation or deprotonation.
Biologische Aktivität
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a methanone group, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into three significant components:
- Pyrazole Ring : Known for its anti-inflammatory and analgesic properties.
- Pyridine Moiety : Often associated with antitumor and antimicrobial activities.
- Methanone Group : May enhance the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features to this pyrazole derivative exhibit a broad spectrum of biological activities. Notably, pyrazole derivatives are recognized for their potential in treating various diseases, including cancer and inflammation.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Investigational drug |
| 5-(Trifluoromethyl)pyrazole | Pyrazole with trifluoromethyl | Antimicrobial | Simple structure |
| 6-Chloropyridine derivatives | Chloro-substituted pyridine | Anticancer | Diverse applications |
The biological activity of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is hypothesized to involve interactions with specific biological macromolecules, such as proteins and nucleic acids. Techniques like molecular docking studies and enzyme inhibition assays can elucidate these interactions.
Case Studies
- Inhibition of p38 MAP Kinase : Similar pyrazole compounds have been shown to selectively inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. A study highlighted the optimization of pyrazole derivatives leading to enhanced potency and selectivity against this target, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics . The presence of trifluoromethyl groups in related compounds has been linked to increased bioactivity.
- Antitumor Properties : Some studies have indicated that compounds featuring the pyrazole scaffold possess antitumor activity by inducing apoptosis in cancer cells. This is particularly relevant for derivatives that can interact with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Evidence
[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone (CAS 606116-18-1)
- Structure : Shares the 1-(tert-butyl)-1H-pyrazol-4-yl group but replaces the substituted phenyl with a naphthyl ring bearing a 3-fluoropropoxy group.
- Implications : The naphthyl substitution may increase binding affinity in hydrophobic pockets compared to the target compound’s phenyl-pyridinyloxy motif .
(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone
- Structure : Contains a dihydropyrazole (4,5-dihydro-1H-pyrazole) core and a 4-(trifluoromethyl)phenyl group.
- Key Differences : The dihydropyrazole introduces partial saturation, reducing aromaticity and possibly altering conformational flexibility. The trifluoromethyl group is directly attached to the phenyl ring rather than a pyridinyloxy substituent.
- Implications : Reduced aromaticity may decrease metabolic stability, while the absence of the pyridinyloxy group limits electronic effects critical for receptor interactions .
Fluazifop-butyl (Herbicide)
- Structure: Contains a [5-(trifluoromethyl)-2-pyridinyl]oxy phenoxy propanoic acid butyl ester.
- Key Differences: The ester functionality and phenoxy propanoic acid backbone differ from the methanone scaffold.
- Implications: As a herbicide, fluazifop-butyl inhibits acetyl-CoA carboxylase. The target compound’s methanone structure may redirect its bioactivity toward non-agrochemical targets, such as kinase inhibition or receptor modulation .
Structural-Activity Relationship (SAR) Analysis
Role of the tert-Butyl Group
- Steric Effects : The tert-butyl group on the pyrazole ring likely enhances metabolic stability by shielding reactive sites from enzymatic degradation.
Trifluoromethyl Pyridinyloxy Substituent
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, polarizing the pyridine ring and influencing binding interactions (e.g., dipole-dipole or halogen bonding).
- Spatial Orientation : The pyridinyloxy linkage positions the trifluoromethyl group ortho to the oxygen, creating a rigid geometry that may optimize target engagement .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours, 60–75% yield) .
- Step 2 : Coupling the pyrazole moiety to the trifluoromethylpyridinyloxy-phenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key intermediates include halogenated pyrazole precursors and activated aryl ethers.
- Characterization : NMR (¹H/¹³C) and HPLC are used to confirm intermediate purity and final product identity .
Q. How is the crystal structure of this compound determined, and what structural features are notable?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the structure. Key parameters:
- Space group : Monoclinic .
- Unit cell dimensions : .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), critical for understanding packing efficiency .
Q. What solvents and conditions stabilize this compound during synthesis?
- Methodological Answer :
- Solvents : Ethanol, DMSO, or DMF for reflux reactions; diethyl ether for recrystallization.
- Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like the tert-butyl pyrazole .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction efficiency compared to conventional methods?
- Methodological Answer : Microwave irradiation reduces reaction times and improves yields via uniform heating. Example parameters:
- Conventional : Reflux for 4 hours (65% yield).
- Microwave : 30 minutes at 120°C (82% yield) .
- Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) tracks progress .
Q. How do computational studies (DFT/MD) resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data to validate bond lengths/angles. Discrepancies >0.05 Å may indicate dynamic effects .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain NMR chemical shift variations (e.g., DMSO vs. CDCl₃) .
Q. What strategies address low bioactivity in initial screenings?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyloxy-phenyl moiety to enhance target binding .
- Dose-Response Assays : Test analogs across concentrations (1 nM–100 µM) to identify structure-activity relationships (SARs). Use SPR or ITC for binding affinity quantification .
Q. How do conflicting reports on antibacterial activity guide mechanistic studies?
- Methodological Answer :
- Controlled Assays : Replicate studies under standardized conditions (e.g., Mueller-Hinton agar, 37°C).
- Target Identification : Use pull-down assays with bacterial enzyme libraries (e.g., dihydrofolate reductase) to identify primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
